Superior ADH Binding Affinity vs. Ethanol and Pyrazole: A 6-Fold to 8000-Fold Advantage
4-Methylpyrazole demonstrates a dramatically higher affinity for alcohol dehydrogenase (ADH) compared to ethanol and pyrazole, its primary therapeutic and chemical comparators. Its Ki value against human liver ADH is 0.09 µM, making it 6-fold more potent than pyrazole (Ki = 0.54 µM) and approximately 8000-fold more potent than ethanol, which acts as a competitive substrate rather than a high-affinity inhibitor [1][2]. This massive difference in affinity translates directly to clinical efficacy.
| Evidence Dimension | Inhibition Constant (Ki) against Human Liver Alcohol Dehydrogenase |
|---|---|
| Target Compound Data | 0.09 µM |
| Comparator Or Baseline | Pyrazole (Ki = 0.54 µM) and Ethanol (Competitive substrate, ~8000-fold lower affinity) |
| Quantified Difference | 6-fold lower Ki than pyrazole; ~8000-fold higher affinity than ethanol. |
| Conditions | Human liver ADH, pH 7.0, 500 µM NAD, using methanol as substrate [1]. Affinity ratio to ethanol established through comparative in vitro kinetics [2]. |
Why This Matters
This data quantitatively confirms that 4-methylpyrazole is a far more effective ADH blocker at clinically achievable concentrations, enabling reliable inhibition without the toxicity and monitoring burden of high-dose ethanol therapy.
- [1] Pietruszko R, et al. Human liver alcohol dehydrogenase—inhibition of methanol activity by pyrazole, 4-methylpyrazole, 4-hydroxymethylpyrazole and 4-carboxypyrazole. Biochem Pharmacol. 1975;24(17):1603-1607. View Source
- [2] Sivilotti ML, et al. Fomepizole (4-methylpyrazole). In: Critical Care Secrets (Fifth Edition). Elsevier; 2013. Chapter 10. View Source
